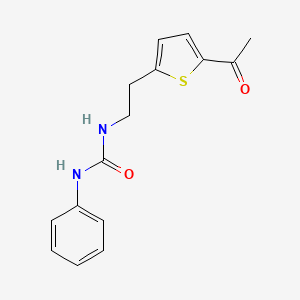

![molecular formula C19H18N2O6S B2778932 1'-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-46-6](/img/structure/B2778932.png)

1'-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1'-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a useful research compound. Its molecular formula is C19H18N2O6S and its molecular weight is 402.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Spiropiperidines in Drug Discovery

Spiropiperidines are gaining attention in drug discovery programs for their three-dimensional chemical space exploration potential. Their synthesis methodologies, covering the last decade, suggest their applicability in creating new pharmacological agents. These compounds have been synthesized for natural products and drug discovery projects, highlighting their importance in medicinal chemistry (Griggs, Tape, & Clarke, 2018).

Nucleophilic Aromatic Substitution of the Nitro-group

The reaction involving piperidine and nitrobenzenes demonstrates nucleophilic aromatic substitution, which is a key reaction in organic synthesis and drug development. This process is significant for understanding the chemical behavior of nitro-aromatic compounds, including potential reactivity and interactions within biological systems (Pietra & Vitali, 1972).

Sulfonamide and Sultam-based Functional Molecules

Research into the synthesis and characterization of cyclic compounds containing aminobenzenesulfonamide highlights the significance of sulfonamide derivatives in organic synthesis and pharmaceutical development. These efforts facilitate the discovery of functional molecules and pharmaceuticals, underscoring the chemical diversity and applicability of sulfonamide derivatives in medicinal chemistry (Kaneda, 2020).

Antioxidant Activities of Spirocyclic Derivatives

Spirocyclic compounds, including derivatives of chroman, have been recognized for their antioxidant activities, which are crucial in combating oxidative stress-related diseases. The structural versatility of these compounds allows for significant biological activities, making them candidates for drug development aimed at diseases caused by oxidative stress (Acosta-Quiroga et al., 2021).

Sulfonamide Inhibitors in Therapeutic Applications

Sulfonamide compounds, recognized for their bacteriostatic properties, have expanded into various therapeutic areas, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their continued relevance in drug discovery underscores the versatility and potential of sulfonamide derivatives in addressing a broad spectrum of conditions (Gulcin & Taslimi, 2018).

Safety and Hazards

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the study and development of new piperidine derivatives, such as “1’-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one”, could potentially lead to the discovery of new drugs with significant therapeutic benefits.

Mécanisme D'action

- However, considering its indole scaffold, it may interact with various receptors or enzymes due to its aromatic nature and potential electrophilic substitution .

- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives have been associated with various activities:

Target of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

Based on its structural similarity to other piperidine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific functional groups present in the compound and their spatial arrangement .

Cellular Effects

It has been reported that similar compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, and can affect their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Propriétés

IUPAC Name |

1'-(4-nitrophenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6S/c22-17-13-19(27-18-4-2-1-3-16(17)18)9-11-20(12-10-19)28(25,26)15-7-5-14(6-8-15)21(23)24/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYHTTKBEZVOQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2778849.png)

![1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2778850.png)

![4-(2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2778851.png)

![N-(4-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2778853.png)

![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate](/img/structure/B2778855.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2778857.png)

![6-ethyl 3-methyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2778860.png)

![2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2778862.png)

![1-[(3,4-dimethoxyphenyl)methoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2778864.png)

![1-(4-Chlorophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2778869.png)